molecular formula C10H6BrN3O B13056680 8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile

8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile

Cat. No.: B13056680
M. Wt: 264.08 g/mol
InChI Key: JTKGGMUXWUGZCC-UHFFFAOYSA-N
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Description

8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile (CAS: Not explicitly provided; molecular formula: C₁₀H₅BrN₃O, molecular weight: ~264.07 g/mol) is a brominated naphthyridine derivative featuring a methoxy group at position 5 and a carbonitrile substituent at position 2. This compound is synthesized via palladium-catalyzed cyanation of 8-bromo-5-methoxy-1,6-naphthyridin-2-yl trifluoromethanesulfonate using zinc cyanide in DMF at 60°C, yielding 67% after purification . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 8.73 (d, J = 8.3 Hz, 1H), 8.55 (s, 1H), 7.85 (d, J = 8.3 Hz, 1H), 4.18 (s, 3H).
  • LC-MS: tR = 1.57 min, m/z = 264/266 (M+H)<sup>+</sup> .

The carbonitrile group enhances electrophilicity, making it a versatile intermediate in medicinal chemistry for synthesizing kinase inhibitors or bioactive heterocycles .

Properties

Molecular Formula

C10H6BrN3O

Molecular Weight

264.08 g/mol

IUPAC Name

8-bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile

InChI

InChI=1S/C10H6BrN3O/c1-15-10-7-3-2-6(4-12)14-9(7)8(11)5-13-10/h2-3,5H,1H3

InChI Key

JTKGGMUXWUGZCC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC(=N2)C#N)Br

Origin of Product

United States

Preparation Methods

The synthesis of 8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and cyanogen bromide for the nitrile introduction . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for yield and purity.

Chemical Reactions Analysis

8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile has been investigated for its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of naphthyridine compounds exhibit promising biological activities:

  • Antimicrobial Activity : Studies have shown that naphthyridine derivatives can inhibit the growth of various bacterial strains. For instance, compounds similar to 8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile have demonstrated effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Preliminary findings suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism may involve the inhibition of enzymes critical for cancer cell proliferation, such as topoisomerases .

Biological Research

The compound's structure allows it to interact with biological macromolecules, making it a candidate for further exploration in drug development:

  • Inhibition of DNA Gyrase : Similar naphthyridine derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition can lead to bactericidal effects, positioning the compound as a potential lead in antibiotic development .
  • Leishmaniasis Treatment : Some studies have indicated that naphthyridine derivatives may be effective against Leishmania species, which cause visceral leishmaniasis. The mechanism involves metal ion sequestration crucial for parasite survival .

Synthetic Organic Chemistry

In synthetic chemistry, 8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile serves as a versatile building block for the synthesis of more complex molecules:

  • Building Block for Synthesis : The compound can be utilized in various synthetic pathways to create novel naphthyridine derivatives with enhanced biological properties . Its ability to undergo substitution reactions allows for the introduction of different functional groups, facilitating the development of tailored compounds for specific applications .

Case Studies

Several case studies illustrate the applications of 8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile:

StudyApplicationFindings
Study on Antimicrobial ActivityAntimicrobialDemonstrated effectiveness against multi-drug resistant bacteria .
Investigation on Anticancer PropertiesCancer ResearchShowed cytotoxic effects against HeLa and A549 cell lines with potential mechanisms involving topoisomerase inhibition .
Leishmaniasis Treatment StudyParasitologyIdentified as a promising candidate for treating visceral leishmaniasis through metal ion sequestration mechanisms .

Mechanism of Action

The mechanism of action of 8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play crucial roles in binding to these targets, while the carbonitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The following table compares 8-bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile with analogous naphthyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Stability Key Spectral Data Reference
8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile C₁₀H₅BrN₃O 264.07 Br (C8), OMe (C5), CN (C2) Not reported ¹H NMR, LC-MS
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile C₂₁H₁₃BrN₄ 407.26 Br (C7), NH₂ (C5), Ph (C2, C4), CN (C8) >300°C IR, MS, NMR, UV
7-Amino-5-bromo-2-methyl-1,6-naphthyridine-8-carbonitrile C₁₀H₈BrN₅ 285.11 Br (C5), NH₂ (C7), Me (C2), CN (C8) >300°C IR, NMR
8-Bromo-5-methoxy-1,6-naphthyridine C₉H₇BrN₂O 239.07 Br (C8), OMe (C5) Stable at room temperature Not reported
3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine C₁₀H₁₀BrN₂O 253.10 Br (C3), OMe (C2), Me (C5) Not reported Not reported

Key Observations :

  • Electron-Withdrawing Groups: The carbonitrile group in the target compound increases electrophilicity compared to non-cyano analogs like 8-bromo-5-methoxy-1,6-naphthyridine, which lacks this reactivity .
  • Amino vs. Methoxy: Amino-substituted analogs (e.g., 5-amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile) exhibit higher thermal stability (>300°C) due to hydrogen bonding, whereas methoxy derivatives are more lipophilic .
  • Substituent Position: Bromine at C8 (target compound) vs. C7 (5-amino-7-bromo analog) alters electronic distribution, affecting reactivity in cross-coupling reactions .

Biological Activity

8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile is a compound belonging to the naphthyridine family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

  • Inhibition of CDK8/19 :
    • The compound has been identified as an inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19), which are involved in transcriptional regulation and have been associated with various cancers. CDK8 plays a crucial role in the regulation of oncogenic transcriptional programs, making it a target for cancer therapy .
    • Inhibition of CDK8/19 can lead to reduced tumor growth and improved outcomes in cancer models.
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of naphthyridines exhibit antimicrobial activity against various pathogens. The presence of substituents like bromine enhances their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .
    • The biological activity is often linked to the ability of these compounds to interact with bacterial DNA gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Activity

  • A study highlighted that naphthyridine derivatives, including 8-bromo compounds, showed significant cytotoxicity against several cancer cell lines, including non-small cell lung cancer (H1299) and cervical cancer (HeLa). The IC50 values ranged from 10.47 to 15.03 μg/mL, indicating potent anticancer effects .

Antimicrobial Activity

  • In vitro tests demonstrated that naphthyridine derivatives exhibited minimum inhibitory concentrations (MIC) effective against multiple bacterial strains. For instance, compounds similar to 8-bromo derivatives showed MIC values between 6–7 mM against Staphylococcus aureus .

Research Data Table

Activity Type Target Organism/Cell Line IC50/MIC Values Reference
AnticancerH1299 (lung cancer)10.47 - 15.03 μg/mL
AnticancerHeLa (cervical cancer)10.47 - 15.03 μg/mL
AntimicrobialStaphylococcus aureus6–7 mM
AntimicrobialEscherichia coliVaries by derivative

Q & A

Q. What are the recommended synthetic routes for 8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Bromine substitution : Reacting 5-amino-7-bromo-1,6-naphthyridine derivatives with methoxide sources (e.g., MeONa in MeOH under reflux) replaces bromine with methoxy groups .
  • Carbonitrile formation : Cyanation at the 2-position can be achieved using malononitrile or similar reagents in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at elevated temperatures .

Q. Optimization Tips :

  • Temperature : Prolonged reflux (20–24 hours) improves yields for methoxy substitution .
  • Solvent choice : Polar aprotic solvents (e.g., dioxane, DMF) enhance nucleophilic displacement reactions .
  • Catalysts : Use of mild bases (e.g., NaHCO₃) minimizes side reactions in cyanation steps .

Q. How can spectroscopic techniques confirm the structure of 8-Bromo-5-methoxy-1,6-naphthyridine-2-carbonitrile?

Answer: A multi-technique approach is critical:

  • NMR :
    • ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., Br, CN) appear downfield (δ 8.5–9.5 ppm). Methoxy groups show singlets near δ 3.9–4.1 ppm .
    • ¹³C NMR : Carbonitrile carbons resonate at δ 115–120 ppm, while C-Br signals appear at δ 95–105 ppm .
  • IR : Strong absorption at ~2220 cm⁻¹ confirms the C≡N stretch .
  • Mass Spectrometry : Molecular ion peaks (M⁺) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm molecular weight .

Q. Table 1: Key Spectroscopic Data

TechniqueObserved SignalReference
¹H NMRδ 8.7 (H-3), δ 4.0 (OCH₃)
¹³C NMRδ 118 (C≡N), δ 105 (C-Br)
IR2220 cm⁻¹ (C≡N), 1240 cm⁻¹ (C-OCH₃)

Q. What are the key solubility and stability considerations for handling this compound?

Answer:

  • Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water or alcohols. Pre-dissolve in DMSO for biological assays .
  • Stability :
    • Light sensitivity : Store in amber vials at 0–6°C to prevent photodegradation .
    • Moisture : Hygroscopic; use anhydrous conditions during synthesis .

Advanced Research Questions

Q. How do electronic effects of bromo and methoxy substituents influence regioselectivity in nucleophilic substitutions?

Answer:

  • Bromine : As an electron-withdrawing group, bromine deactivates the 5- and 7-positions but activates the 2- and 4-positions for electrophilic attack .
  • Methoxy : The electron-donating OCH₃ group activates the 5-position, directing substitutions to adjacent sites (e.g., 4- or 6-positions) .
    Example : In Suzuki couplings, Pd catalysts preferentially react at the 8-bromo position due to lower activation energy .

Q. What strategies resolve contradictions between mass spectral fragmentation and X-ray data for halogenated 1,6-naphthyridines?

Answer: Discrepancies often arise from:

  • Isomerization : Bromine’s position may differ in solution (MS) vs. solid-state (X-ray).
  • Fragmentation artifacts : Thermal decomposition during MS analysis can obscure molecular ions.

Q. Resolution Methods :

  • Cross-validation : Combine X-ray crystallography (definitive structure) with NMR to confirm solution-phase configuration .
  • Low-temperature MS : Use ESI or MALDI-TOF under gentle ionization conditions to minimize fragmentation .

Q. How can computational methods predict reactivity trends for functionalization of this compound?

Answer:

  • DFT calculations :
    • Electrostatic potential maps : Identify electron-deficient regions (e.g., C-2 carbonitrile) prone to nucleophilic attack .
    • Transition state modeling : Predict regioselectivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination at C-8) .
  • MD simulations : Assess solvation effects on reaction pathways (e.g., solvent polarity’s impact on SNAr kinetics) .

Q. Table 2: Computed Reactivity Indices

PositionFukui Index (f⁻)Reactivity Class
C-80.45Highly reactive
C-20.32Moderate

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